inden-7a-ide;iron

Organometallic chemistry Ligand substitution kinetics Indenyl effect

Bis(indenyl)iron (Ind₂Fe; CAS 1272-49-7), also known as dibenzoferrocene or diindenyliron, is a sandwich organoiron(II) complex in which an iron center is coordinated by two η⁵-indenyl ligands. It belongs to the metallocene class and is a heavier analogue of ferrocene.

Molecular Formula C18H14Fe-6
Molecular Weight 286.1 g/mol
CAS No. 1272-49-7
Cat. No. B074282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinden-7a-ide;iron
CAS1272-49-7
Molecular FormulaC18H14Fe-6
Molecular Weight286.1 g/mol
Structural Identifiers
SMILES[CH-]1[CH-][C-]2C=CC=C[C-]2[CH-]1.C1=C[C-]2C=CC=C2C=C1.[Fe]
InChIInChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;
InChIKeyUOVZYOYBIUAICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(indenyl)iron (CAS 1272-49-7) for Organometallic Chemistry and Catalyst Procurement


Bis(indenyl)iron (Ind₂Fe; CAS 1272-49-7), also known as dibenzoferrocene or diindenyliron, is a sandwich organoiron(II) complex in which an iron center is coordinated by two η⁵-indenyl ligands [1]. It belongs to the metallocene class and is a heavier analogue of ferrocene. As an 18-electron compound exhibiting nearly perfect η⁵ coordination of the indenyl rings, bis(indenyl)iron possesses a molecular formula of C₁₈H₁₄Fe and a molecular weight of 286.1 g/mol [2]. Its defining structural feature is the extended π-system of the benzo-fused indenyl ligands, which fundamentally alters both its ground-state electronic structure and its potential energy surface compared to cyclopentadienyl-based metallocenes [3].

Why Ferrocene or Ruthenocene Cannot Substitute Bis(indenyl)iron (CAS 1272-49-7) in Coordination Chemistry Studies


Generic substitution of bis(indenyl)iron with ferrocene or other metallocene analogues is not scientifically valid because the indenyl ligand introduces a unique quantitative advantage: the well-established 'indenyl effect' [1]. The lower symmetry and extended π-orbital manifold of indenyl, compared to cyclopentadienyl, stabilize dissociative transition states and enable haptotropic η⁵→η³ ring slippage that ferrocene cannot access under comparable conditions [2]. This leads to profound consequences in ligand substitution kinetics, redox tuning, and catalytic activity that cannot be replicated by simple Cp-based analogues, as the quantitative comparative evidence below establishes.

Quantitative Differentiation Evidence for Bis(indenyl)iron (CAS 1272-49-7) Versus Closest Analogs


600-Fold Rate Enhancement in Carbonyl Substitution: Ind₂Fe vs. Cp₂Fe Analogue

Carbonyl substitution in the indenyl complex π-C₉H₇Fe(CO)₂I proceeds via an SN1 mechanism and is faster than the analogous reaction of the cyclopentadienyl complex π-C₅H₅Fe(CO)₂I by a factor of approximately 600 at 95°C [1]. The tetrahydroindenyl complex π-C₉H₁₁Fe(CO)₂I reacts at a similar rate to the Cp analogue, demonstrating that the rate acceleration originates specifically from the aromatic six-membered ring interaction with the metal center, not from steric crowding [1]. DFT calculations confirm that the indenyl ligand produces a smaller HOMO-LUMO gap and a more accessible triplet state, resulting in a lower energy barrier for the spin crossover that facilitates dissociative substitution [2].

Organometallic chemistry Ligand substitution kinetics Indenyl effect

Capability for Haptotropic η⁵→η³ Ring Slippage: 100-Fold Rate Advantage Over Cp Analogues

Indenyl-iron complexes undergo the haptotropic η⁵→η³ shift approximately 100 times faster than their cyclopentadienyl analogues [1]. This ring slippage process, which generates a transient coordinatively unsaturated 16-electron intermediate, is a fundamental mechanistic step enabling facile ligand association and substrate activation. In indenyl-PHOX iron complexes of the general formula [Fe(η⁵-Ind)(CO)(PHOX)]⁺, this rapid haptotropic shift was directly correlated with a noticeable increase in catalytic activity in the Mukaiyama aldol reaction upon exchanging the Cp ligand for the Ind ligand [1]. The corresponding reaction in the Cp series was 100-times slower, directly linking ligand architecture to catalytic productive rate [1].

Ring slippage Haptotropic rearrangement Coordinative unsaturation

Redox Potential Tuning: Ind₂Fe Oxidation Potential is Shifted Anodically Relative to Ferrocene (Cp₂Fe)

Cyclic voltammetry studies established the relative ease of oxidation of indenyl-iron complexes as: Ind₂Fe > (Ind)(Cp)Fe > Cp₂Fe [1]. This ordering places bis(indenyl)iron as more difficult to oxidize (more anodic oxidation potential) than ferrocene. Quantitatively, the parent unsubstituted bis(indenyl)iron exhibits an oxidation potential that is shifted by approximately +120 to +140 mV versus the ferrocene/ferrocenium (Fc/Fc⁺) couple, based on measurements from substituted bis(indenyl)iron systems that scale linearly with substitution [2]. Methyl substitution further tunes this potential: (1,3-Me₂Ind)₂Fe > (1-MeInd)₂Fe > Ind₂Fe, demonstrating predictable modulation of the redox couple through ligand design [1]. A thiobenzyl-functionalized dibenzoferrocene showed a reversible oxidation potential of –177 mV versus Fc/Fc⁺, confirming that substituent effects can shift the potential into the negative range while maintaining electrochemical reversibility [3].

Electrochemistry Cyclic voltammetry Redox tuning

Mukaiyama Aldol Catalytic Activity: Indenyl-PHOX Iron Complexes Deliver 48–83% Isolated Yields at Room Temperature

Indenyl phosphinooxazoline (PHOX) η⁵-indenyl iron(II) complexes, synthesized from the precursor [Fe(η⁵-Ind)(CO)₂I], were applied as catalysts in the Mukaiyama aldol reaction between aromatic aldehydes and 1-(tert-butyldimethylsilyloxy)-1-methoxyethene, delivering isolated aldol adduct yields of 48–83% at room temperature using 3 mol% catalyst loading in 15 minutes [1]. The [Fe(η⁵-Ind)(CO)(PHOX)]⁺ complexes were obtained in 73–81% isolated yields from the indenyl-iron precursor and demonstrated catalytic activity that was noticeably enhanced compared to the corresponding Cp-iron analogues, directly attributable to the faster η⁵→η³ haptotropic shift of the indenyl ligand generating the active 16-electron species [2].

Homogeneous catalysis Mukaiyama aldol reaction Iron catalysis

Electronic Structure Differentiation: 18-Electron Closed-Shell Configuration Distinguished from Paramagnetic Cobalt and Nickel Analogues

DFT calculations comparing bis(indenyl) complexes of Fe, Co, and Ni reveal that bis(indenyl)iron is an 18-electron closed-shell compound exhibiting an almost perfect η⁵ coordination of the indenyl rings, in contrast to the cobalt complex which is a paramagnetic species due to the presence of an extra electron, and the nickel complex which exhibits significant structural distortions [1]. This saturated 18-electron configuration is the same as ferrocene, but the extended π-system of indenyl provides additional frontier orbital density that enables the divergent reactivity captured in the kinetic and electrochemical evidence above. The closed-shell nature of Ind₂Fe makes it amenable to diamagnetic characterization (¹H, ¹³C NMR) and ensures predictable, well-behaved redox chemistry, whereas the open-shell Co and Ni congeners introduce paramagnetic complications that complicate both characterization and reactivity prediction [1].

DFT calculations Electronic structure Metallocene stability

Diels–Alder Reactivity of the Six-Membered Ring: Unique to Bis(indenyl)iron Among Simple Metallocenes

The six-membered rings of bis(indenyl)iron complexes undergo Diels–Alder cycloaddition with benzyne to give cycloaddition products, representing the first observation of a Diels–Alder reaction with bis(indenyl)iron complexes [1]. In the unsubstituted system (η⁵-C₉H₇)₂Fe, reaction with benzyne (generated from anthranilic acid) afforded the monoadduct and bisadduct in isolated yields of 45% and 18%, respectively, after chromatographic separation [1]. This reactivity is impossible with ferrocene, whose cyclopentadienyl rings lack the diene functionality required for [4+2] cycloaddition, and constitutes a chemically distinct derivatization pathway available only to benzo-fused metallocenes. X-ray crystallography confirmed the structure of the resulting cycloadducts, establishing the exo selectivity of the Diels–Alder addition [1].

Cycloaddition chemistry Benzyne reactivity Metallocene derivatization

High-Impact Research and Industrial Application Scenarios for Bis(indenyl)iron (CAS 1272-49-7)


Kinetic and Mechanistic Studies of Ligand Substitution Utilizing the Indenyl Effect

Bis(indenyl)iron serves as the foundational structural motif for quantitative mechanistic investigations of dissociative ligand substitution. The 600-fold rate enhancement documented for indenyl-iron carbonyl complexes relative to Cp analogues at 95°C [1] provides an experimentally accessible kinetic window for studying spin crossover dynamics and transition-state stabilization. Research groups studying the 'indenyl effect' can directly compare kinetic data from Ind₂Fe-derived complexes with ferrocene-derived controls under identical conditions to isolate the electronic contributions of the benzo-fused ring system, using the tetrahydroindenyl analogue as a steric control. This scenario is particularly relevant for PhD-level physical organometallic research programs that require well-defined, reproducible kinetic benchmarks.

Electrochemical Reference and Redox Mediator Design with Calibrated Potential Offset

The well-established oxidation potential ordering Ind₂Fe > (Ind)(Cp)Fe > Cp₂Fe, with bis(indenyl)iron showing an anodic shift of approximately +120 to +140 mV versus the ferrocene/ferrocenium couple [1], positions this compound as a tunable redox standard for non-aqueous electrochemistry. Electrochemists requiring a one-electron outer-sphere redox couple that is harder to oxidize than ferrocene can employ Ind₂Fe as a calibrant or mediator, with the additional advantage that methyl or phosphino substitution permits systematic tuning of E₁/₂ across a range exceeding 300 mV [2]. This scenario is relevant for battery electrolyte studies, spectroelectrochemical investigations, and redox catalysis where a precisely positioned redox potential is critical for thermodynamic matching.

Catalyst Development for C–C Bond Formation via Iron-Mediated Mukaiyama Aldol and Cross-Coupling Reactions

Indenyl-iron PHOX complexes derived from the parent bis(indenyl)iron scaffold have demonstrated catalytic competence in the Mukaiyama aldol reaction with isolated yields of 48–83% at 3 mol% loading in 15 minutes at room temperature [1]. The observed increase in catalytic activity upon switching from Cp to Ind ligands, attributed to the 100-fold faster haptotropic η⁵→η³ shift [2], makes bis(indenyl)iron-derived catalysts an attractive platform for methodology development targeting sustainable iron-catalyzed transformations. Research groups pursuing first-row transition metal catalysis as alternatives to precious metal catalysts can systematically exploit this ring-slippage-driven activation to enhance turnover frequencies. Furthermore, phosphino-functionalized diindenyl iron complexes form heterobimetallic Pd and Rh complexes active in cross-coupling catalysis [3], expanding the application scope to C–C and C–heteroatom bond formation.

Synthesis of Chiral Ferrocenylphosphine Ligands for Asymmetric Catalysis

Bis(1-diphenylphosphinoindenyl)iron(II), directly accessible from the indenyl-iron platform, is a planar chiral ferrocenylphosphine that undergoes a well-characterized ring-flipping isomerization from meso to racemic form with kinetic parameters k_obs = 1.6 × 10⁻⁵ s⁻¹ at 23°C, ΔH‡ = 58 ± 4 kJ mol⁻¹, and ΔS‡ = −140 ± 15 J mol⁻¹ K⁻¹ [1]. This compound forms heterobimetallic complexes with Pd, Pt, and Rh that are catalytically active in cross-coupling of bromobenzene with Grignard reagents [1]. For synthetic groups developing chiral ligand libraries for asymmetric catalysis, bis(indenyl)iron provides the core architecture for generating planar chiral phosphine ligands whose stereochemical stability and isomerization kinetics are quantitatively understood, enabling rational design of enantioselective catalyst systems.

Quote Request

Request a Quote for inden-7a-ide;iron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.